N-(4-Boronophenyl)-1,3-propanesultam
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Overview
Description
N-(4-Boronophenyl)-1,3-propanesultam is a boronic acid derivative with the molecular formula C9H12O4N1S1B1. It is known for its unique structure, which includes a boronic acid group attached to a phenyl ring that is further substituted with a 1,1-dioxidoisothiazolidin-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Boronophenyl)-1,3-propanesultam typically involves the reaction of a suitable phenylboronic acid derivative with a 1,1-dioxidoisothiazolidin-2-yl precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the coupling reaction .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-(4-Boronophenyl)-1,3-propanesultam can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium periodate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols .
Scientific Research Applications
N-(4-Boronophenyl)-1,3-propanesultam has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a building block for drug development.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-Boronophenyl)-1,3-propanesultam involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies .
Comparison with Similar Compounds
Similar Compounds
- (4-(Dimethylamino)methyl)phenyl)boronic acid
- (2-(4-Fluorophenoxy)phenyl)boronic acid
- (3-(2-Carboxyethyl)phenyl)boronic acid
- (4-(Morpholinomethyl)phenyl)boronic acid
- (2-(o-Tolyloxy)phenyl)boronic acid
Uniqueness
What sets N-(4-Boronophenyl)-1,3-propanesultam apart from these similar compounds is its unique 1,1-dioxidoisothiazolidin-2-yl group. This structural feature imparts distinct chemical properties and reactivity, making it particularly useful in specific synthetic and medicinal applications .
Properties
IUPAC Name |
[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4S/c12-10(13)8-2-4-9(5-3-8)11-6-1-7-16(11,14)15/h2-5,12-13H,1,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRFEMBBOLGQFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCCS2(=O)=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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